![molecular formula C4H6ClNO2 B13871258 4-Amino-4-oxobutanoyl chloride](/img/structure/B13871258.png)
4-Amino-4-oxobutanoyl chloride
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Overview
Description
4-Amino-4-oxobutanoyl chloride is an organic compound with the molecular formula C4H6ClNO2 It is a derivative of butanoyl chloride, characterized by the presence of an amino group and a keto group on the same carbon chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-4-oxobutanoyl chloride typically involves the reaction of 4-aminobutyric acid with thionyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acid chloride. The general reaction scheme is as follows:
4-Aminobutyric acid+Thionyl chloride→4-Amino-4-oxobutanoyl chloride+Sulfur dioxide+Hydrogen chloride
The reaction is usually conducted at room temperature, and the product is purified by distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Amino-4-oxobutanoyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as amines, alcohols, or thiols, leading to the formation of corresponding amides, esters, or thioesters.
Hydrolysis: In the presence of water, this compound hydrolyzes to form 4-aminobutyric acid and hydrochloric acid.
Condensation Reactions: It can react with compounds containing active hydrogen atoms, such as amines or alcohols, to form various condensation products.
Common Reagents and Conditions
Amines: React with this compound to form amides.
Alcohols: React to form esters.
Thiols: React to form thioesters.
Major Products Formed
Amides: Formed by the reaction with amines.
Esters: Formed by the reaction with alcohols.
Thioesters: Formed by the reaction with thiols.
Scientific Research Applications
Synthesis of Pharmaceutical Compounds
4-Amino-4-oxobutanoyl chloride serves as a crucial intermediate in the synthesis of various pharmaceutical compounds, such as antiviral agents and anticancer agents.
Antiviral Agents
4-amino-4-oxobutanoyl peptides are potent inhibitors of viral replication, especially the Hepatitis C virus . These peptides can be synthesized using this compound as a building block . Pharmaceutical compositions containing these peptides can be used to treat viral infections, including Hepatitis C infections, in mammals .
Anticancer Agents
this compound is used in synthesizing anticancer compounds . For instance, it is utilized in creating hydrazinyl-4-oxobutanoic acid derivatives, which are then reacted to form various heterocyclic compounds with anticancer activity . Research indicates that (hydrazinyl)-oxobutanoyl chloride shows increased cytotoxic activity compared to its propionic acid precursor .
Synthesis of Novel Chemical Compounds
This compound is a versatile reagent in chemical synthesis for creating novel compounds with specific properties .
Synthesis of 1,3,4-Thiadiazoles
this compound can be used to synthesize 1,3,4-thiadiazoles, which exhibit various biological activities, including anticancer, antiepileptic, antiviral, antibacterial, and antifungal properties . The reaction of this compound with specific chemicals leads to the formation of these complex structures .
Synthesis of Sugar Hydrazones
Reacting a hydrazide derivative of 4-amino-4-oxobutanoic acid with monosaccharide aldoses, such as D-mannose, D-arabinose, and D-xylose, produces sugar hydrazones . These sugar hydrazones are important in creating new sugar derivatives with potential biological activities .
Use in Studying Platelet Aggregation
Mechanism of Action
The mechanism of action of 4-Amino-4-oxobutanoyl chloride involves its reactivity with nucleophiles. The compound’s electrophilic carbonyl carbon is susceptible to nucleophilic attack, leading to the formation of various derivatives. This reactivity is exploited in the synthesis of amides, esters, and other compounds.
Comparison with Similar Compounds
Similar Compounds
4-Aminobutyric acid: A precursor in the synthesis of 4-Amino-4-oxobutanoyl chloride.
Butanoyl chloride: Lacks the amino group present in this compound.
4-Amino-4-oxobutanoic acid: Similar structure but lacks the chloride group.
Uniqueness
This compound is unique due to the presence of both an amino group and a keto group on the same carbon chain, along with a reactive chloride group. This combination of functional groups makes it a versatile intermediate in organic synthesis.
Properties
Molecular Formula |
C4H6ClNO2 |
---|---|
Molecular Weight |
135.55 g/mol |
IUPAC Name |
4-amino-4-oxobutanoyl chloride |
InChI |
InChI=1S/C4H6ClNO2/c5-3(7)1-2-4(6)8/h1-2H2,(H2,6,8) |
InChI Key |
WLCIVIVRMQHKND-UHFFFAOYSA-N |
Canonical SMILES |
C(CC(=O)Cl)C(=O)N |
Origin of Product |
United States |
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